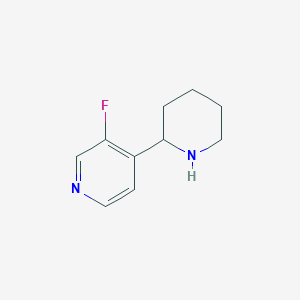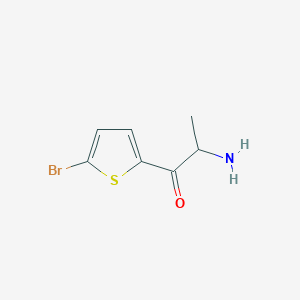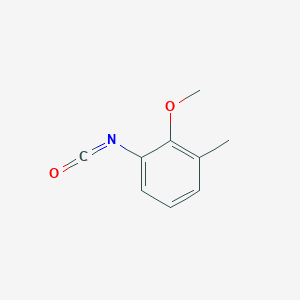
3-Fluoro-4-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(piperidin-2-yl)pyridine is a fluorinated heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(piperidin-2-yl)pyridine may involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(piperidin-2-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique chemical properties and biological activities. It may serve as a scaffold for designing new pharmaceuticals.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a probe to study biological processes and pathways involving fluorinated pyridines.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring may also contribute to the compound’s overall biological activity by influencing its pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(piperidin-2-yl)pyridine
- 3-Fluoro-2-(piperidin-2-yl)pyridine
- 4-Fluoro-3-(piperidin-2-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-2-yl)pyridine is unique due to the specific position of the fluorine atom in the pyridine ring, which can significantly influence its chemical and biological properties. Compared to other fluorinated pyridines, this compound may exhibit different reactivity, stability, and biological activity profiles. The presence of the piperidine ring further distinguishes it from other fluorinated pyridines, providing additional opportunities for chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
3-fluoro-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
InChI-Schlüssel |
CBYQPMIRNKSDFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)



![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)

